molecular formula C14H15N3O B2605687 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one CAS No. 1239842-07-9

6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one

Cat. No. B2605687
CAS RN: 1239842-07-9
M. Wt: 241.294
InChI Key: JJZYRXOHOKHVBH-UHFFFAOYSA-N
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Description

6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. It has been studied for its potential applications in scientific research due to its unique chemical properties. In

Mechanism of Action

The mechanism of action of 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one is not fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). These enzymes are involved in the inflammatory response and the breakdown of acetylcholine, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. The compound has been shown to have low toxicity in animal studies, indicating its potential as a drug candidate.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one in lab experiments is its unique chemical properties. It has been shown to have low toxicity and high selectivity for certain enzymes, making it a potentially useful tool for studying the mechanisms of various biological processes. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for the study of 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one. One direction is to further investigate its potential as a drug candidate for the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, which may lead to the discovery of new targets for drug development. Additionally, the compound could be further modified to improve its selectivity and potency for certain enzymes, making it a more effective tool for scientific research.

Synthesis Methods

The synthesis of 6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one involves the reaction of 4-chloro-6-phenylpyridazine-3(2H)-one with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide. The resulting product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

6-Phenyl-4-(pyrrolidin-1-yl)pyridazin-3(2H)-one has been studied for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential as a drug candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.

properties

IUPAC Name

3-phenyl-5-pyrrolidin-1-yl-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14-13(17-8-4-5-9-17)10-12(15-16-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZYRXOHOKHVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NNC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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